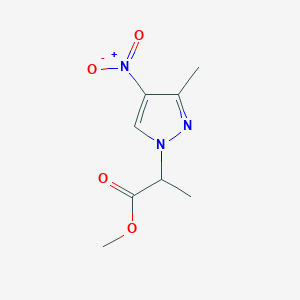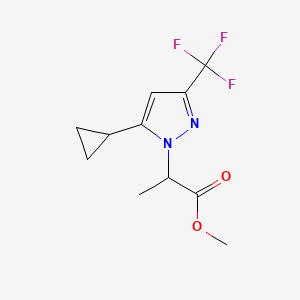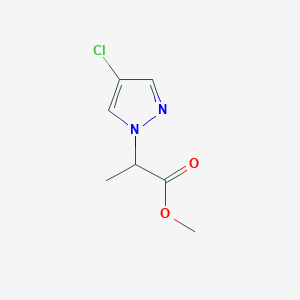
4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)-butane-1,3-dione
Übersicht
Beschreibung
4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)-butane-1,3-dione: is a fluorinated diketone compound that contains a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Knoevenagel Condensation: : This involves the reaction of 1-methyl-1H-pyrazol-4-carboxaldehyde with ethyl trifluoroacetate in the presence of a base such as piperidine.
Nucleophilic Addition-Elimination Reaction: : This method involves the reaction of intermediates with different hydrazine derivatives, such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. The choice of reagents, solvents, and reaction conditions are carefully controlled to ensure the efficient production of the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)-butane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: : Substitution reactions can occur at various positions on the pyrazole ring or the diketone moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids and other oxidized derivatives.
Reduction: : Formation of reduced derivatives of the compound.
Substitution: : Formation of substituted pyrazole and diketone derivatives.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)-butane-1,3-dione has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex organic compounds.
Biology: : Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: : Studied for its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: : Employed in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to produce a biological response.
Vergleich Mit ähnlichen Verbindungen
4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)-butane-1,3-dione is unique due to its trifluoromethyl group and pyrazole ring. Similar compounds include:
Fluorinated pyrazoles: : Compounds with similar structures but different substituents on the pyrazole ring.
Fluorinated diketones: : Compounds with similar diketone structures but different substituents.
These compounds may have different chemical properties and applications, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-1-(1-methylpyrazol-4-yl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-13-4-5(3-12-13)6(14)2-7(15)8(9,10)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHPNZIIOUVBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





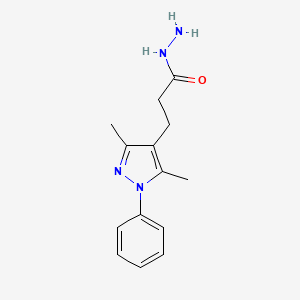
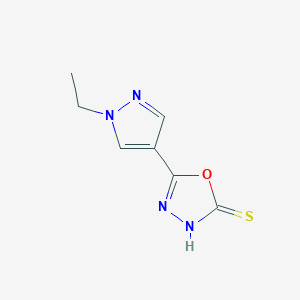
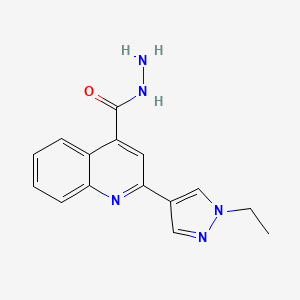
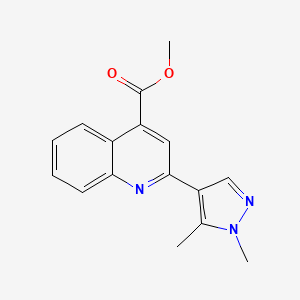
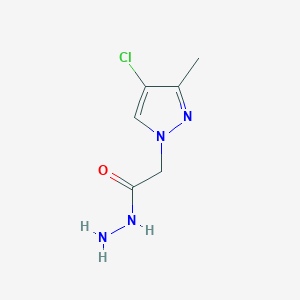

![1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3334939.png)
